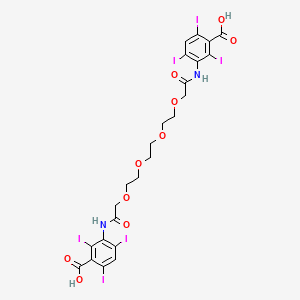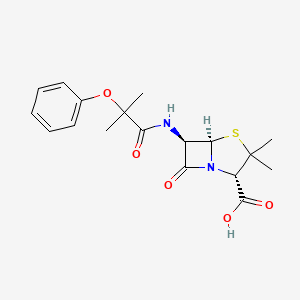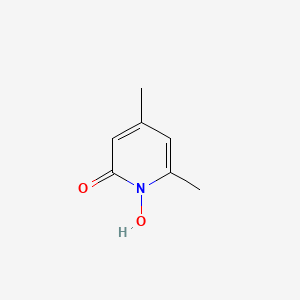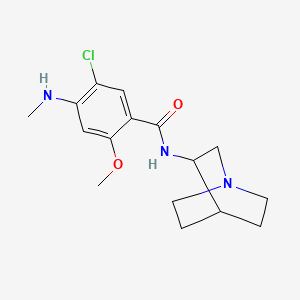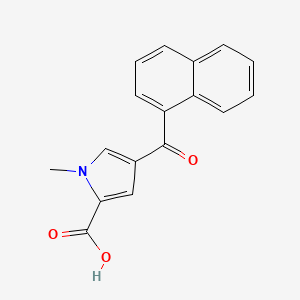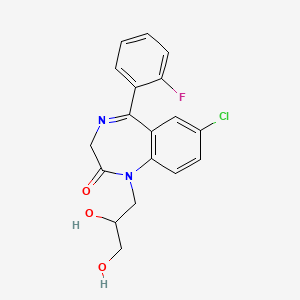
5-(3-Chlorophenyl)pyrimidine
Descripción general
Descripción
5-(3-Chlorophenyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a pyrimidine derivative, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure.
Aplicaciones Científicas De Investigación
5-(3-Chlorophenyl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to exhibit anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use as a diagnostic tool for certain diseases such as Alzheimer's disease. In agriculture, this compound has been found to have insecticidal and herbicidal properties. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Chlorophenyl)pyrimidine varies depending on its application. In medicine, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of certain viruses and bacteria by interfering with their DNA or RNA synthesis. In agriculture, this compound acts as a potent inhibitor of insect and weed growth by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been found to have minimal toxicity and side effects on normal cells and tissues. However, it may cause some adverse effects such as nausea, vomiting, and diarrhea. In agriculture, this compound has been found to have minimal impact on the environment and non-target organisms. However, it may cause some adverse effects such as skin irritation and eye damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Chlorophenyl)pyrimidine in lab experiments include its high potency, specificity, and low toxicity. It can also be easily synthesized and purified. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential hazards associated with its handling and storage.
Direcciones Futuras
There are several future directions for the research and development of 5-(3-Chlorophenyl)pyrimidine. In medicine, this compound can be further studied for its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. In agriculture, it can be further studied for its potential use in the development of new insecticides and herbicides with improved efficacy and safety. In material science, it can be further studied for its potential use in the synthesis of new materials with unique optical, electronic, and magnetic properties.
Conclusion:
In conclusion, this compound is a versatile compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new drugs, pesticides, and materials with improved efficacy and safety.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNOVVPASGEAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408385 | |
| Record name | 5-(3-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74963-05-6 | |
| Record name | 5-(3-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Bis(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B1623371.png)


